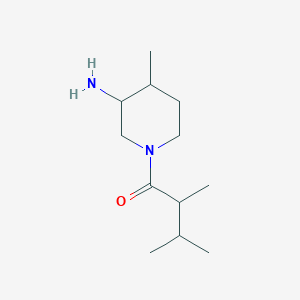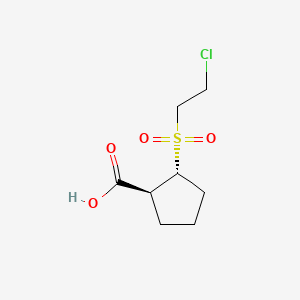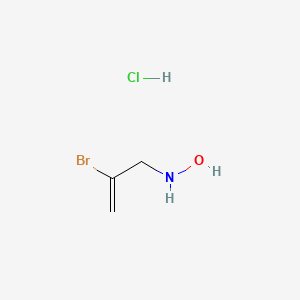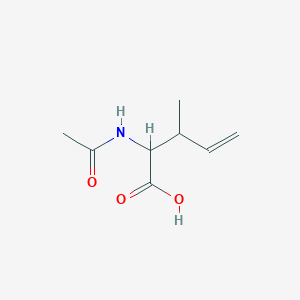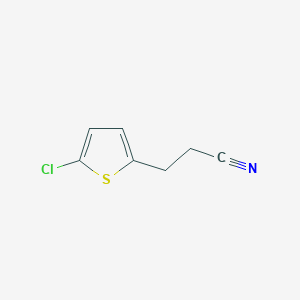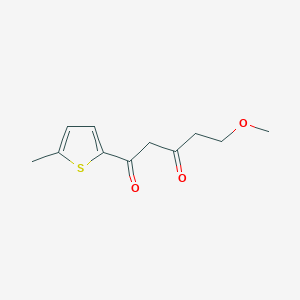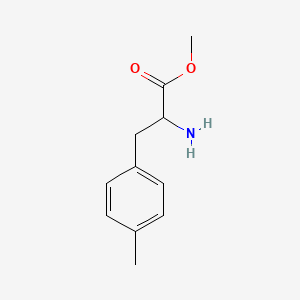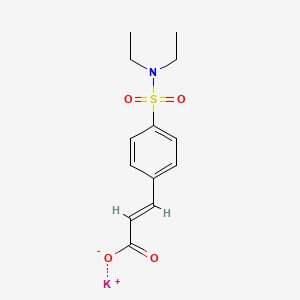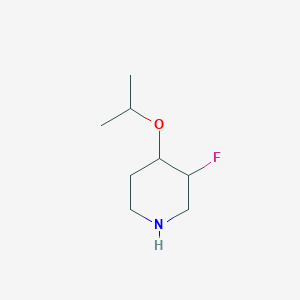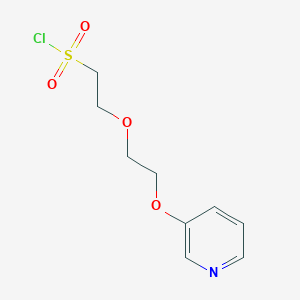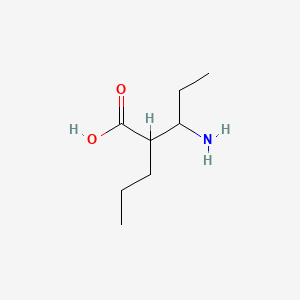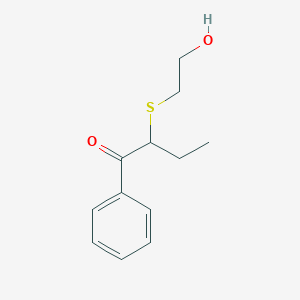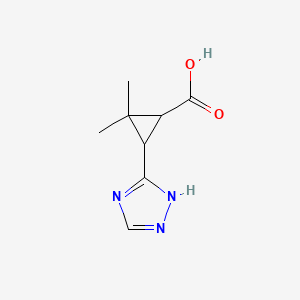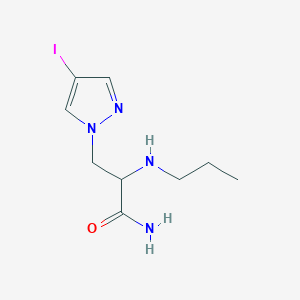
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and a propylamino group
Métodos De Preparación
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Amidation: The iodinated pyrazole is reacted with a propylamine to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide include:
These compounds share the pyrazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of an iodine atom and a propylamino group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H15IN4O |
|---|---|
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
3-(4-iodopyrazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C9H15IN4O/c1-2-3-12-8(9(11)15)6-14-5-7(10)4-13-14/h4-5,8,12H,2-3,6H2,1H3,(H2,11,15) |
Clave InChI |
JKGYALAROXSKKE-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(CN1C=C(C=N1)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


